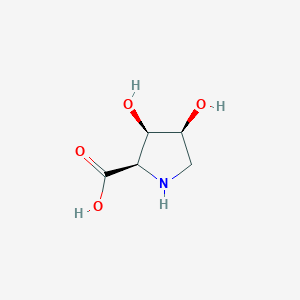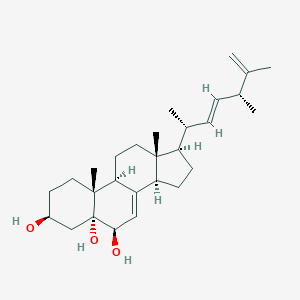
(3R,4S)-3,4-Dihydroxy-D-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3,4-Dihydroxy-D-proline, also known as DHP, is a non-proteinogenic amino acid that is found in various natural products, including antibiotics and immunosuppressants. It has attracted the attention of researchers due to its unique structure and potential applications in various fields, such as drug discovery and material science.
Wirkmechanismus
The mechanism of action of (3R,4S)-3,4-Dihydroxy-D-proline is not fully understood, but it is believed to be related to its unique structure and ability to interact with biological molecules. (3R,4S)-3,4-Dihydroxy-D-proline has been shown to bind to various proteins and enzymes, which may explain its diverse range of biological activities.
Biochemische Und Physiologische Effekte
(3R,4S)-3,4-Dihydroxy-D-proline has been shown to have various biochemical and physiological effects, including the ability to inhibit enzymes, modulate immune responses, and act as an antioxidant. These effects make it a promising target for drug discovery and other biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
(3R,4S)-3,4-Dihydroxy-D-proline has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its low solubility in water and limited availability from natural sources.
Zukünftige Richtungen
There are several future directions for research on (3R,4S)-3,4-Dihydroxy-D-proline, including the investigation of its potential as a drug target for various diseases, the development of new synthesis methods, and the exploration of its applications in material science. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of (3R,4S)-3,4-Dihydroxy-D-proline.
Synthesemethoden
The synthesis of (3R,4S)-3,4-Dihydroxy-D-proline can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create the desired molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have their advantages and disadvantages, and the choice of method depends on the specific application.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-3,4-Dihydroxy-D-proline has been studied extensively in various scientific fields, including biochemistry, pharmacology, and material science. In biochemistry, (3R,4S)-3,4-Dihydroxy-D-proline has been shown to have unique biochemical and physiological effects, which make it a promising target for drug discovery. In pharmacology, (3R,4S)-3,4-Dihydroxy-D-proline has been investigated for its potential use as an immunosuppressant and antibiotic. In material science, (3R,4S)-3,4-Dihydroxy-D-proline has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
152785-79-0 |
|---|---|
Produktname |
(3R,4S)-3,4-Dihydroxy-D-proline |
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(2R,3R,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4-/m0/s1 |
InChI-Schlüssel |
HWNGLKPRXKKTPK-NUNKFHFFSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Kanonische SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Synonyme |
D-Proline, 3,4-dihydroxy-, (3R,4S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)




![4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine](/img/structure/B117380.png)






![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
